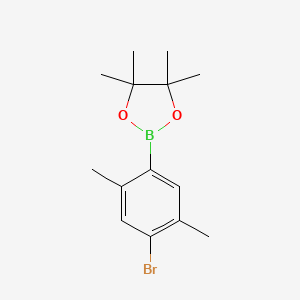![molecular formula C7H12N2O B6314035 2,6-Diazaspiro[3.5]nonan-1-one CAS No. 1422062-20-1](/img/structure/B6314035.png)
2,6-Diazaspiro[3.5]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diazaspiro[3.5]nonan-1-one is a heterocyclic organic compound characterized by a unique spiro bicycle motif containing nitrogen atoms. This compound has garnered significant attention in various fields of research due to its distinctive chemical structure and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2,6-Diazaspiro[3.5]nonan-1-one is the KRAS G12C protein . KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
This compound acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the this compound moiety binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .
Biochemical Pathways
The inhibition of KRAS G12C by this compound affects the RAS signaling pathway , which is involved in cell growth, differentiation, and survival . By inhibiting the mutated KRAS G12C protein, this compound can potentially halt the uncontrolled cell proliferation characteristic of many cancers .
Pharmacokinetics
The compound this compound exhibits high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have good Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which could impact its bioavailability and effectiveness as a therapeutic agent .
Result of Action
The result of the action of this compound is a dose-dependent antitumor effect . In an NCI-H1373 xenograft mouse model, the compound showed a significant reduction in tumor growth .
Biochemical Analysis
Cellular Effects
Compounds with similar structures have been shown to inhibit the KRAS G12C protein, which plays a key role in cellular proliferation and differentiation .
Molecular Mechanism
It’s suggested that similar compounds bind in the switch-II pocket of the KRAS G12C protein, inhibiting its function .
Temporal Effects in Laboratory Settings
Similar compounds have shown high metabolic stabilities in human and mouse liver microsomes .
Dosage Effects in Animal Models
Similar compounds have shown a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model .
Metabolic Pathways
Metabolic pathways are a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products .
Preparation Methods
The synthesis of 2,6-Diazaspiro[3.5]nonan-1-one involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2,6-Diazaspiro[3.5]nonan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2,6-Diazaspiro[3.5]nonan-1-one has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacological agent with various biological activities. Industrial applications include its use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Properties
IUPAC Name |
2,8-diazaspiro[3.5]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVNBLZCZAFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B6313987.png)

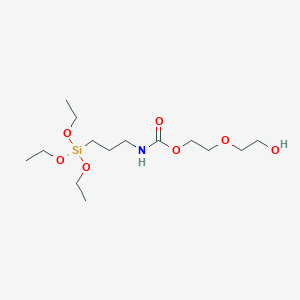
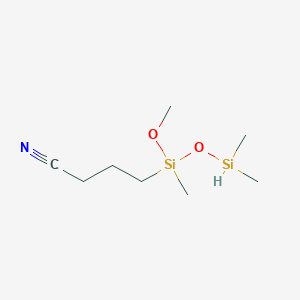
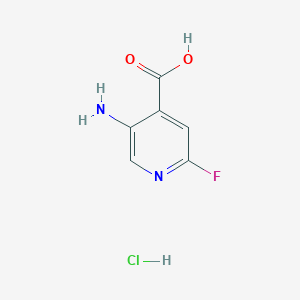
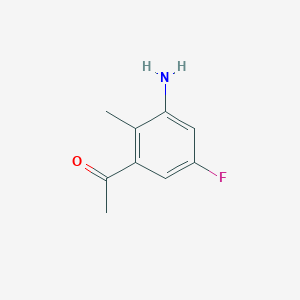

![tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)
